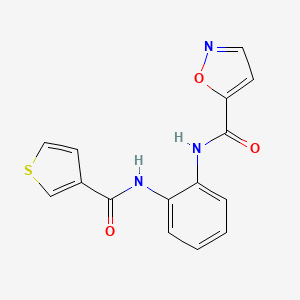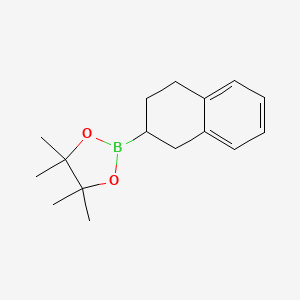
4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane, commonly known as TMB, is a boron-containing compound that has gained significant attention in scientific research. TMB is a colorless liquid that is soluble in organic solvents such as ether, chloroform, and benzene. Due to its unique chemical structure, TMB has shown immense potential in various research fields, including biochemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Material Development
4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane and its derivatives have been utilized extensively in the synthesis of various biologically active compounds and materials. Büttner et al. (2007) highlighted its use in creating a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its potential in the development of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Crystal Structure and DFT Studies
The compound has been a subject of interest in structural and theoretical chemistry. Liao et al. (2022) conducted studies on its crystal structure and performed Density Functional Theory (DFT) calculations, providing insight into its molecular structure and confirming these findings with X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022). Wu et al. (2021) also synthesized derivatives of this compound, characterizing them through spectroscopy and X-ray diffraction, further supporting the structural analysis with DFT calculations (Wu, Chen, Chen, & Zhou, 2021).
Fluorescence Probes and Hydrogen Peroxide Detection
Derivatives of this compound have been used to develop boronate ester fluorescence probes for detecting hydrogen peroxide. Lampard et al. (2018) synthesized a series of these probes, demonstrating varied fluorescence responses to hydrogen peroxide, which is crucial for biological and chemical sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Organic Synthesis and Medicinal Applications
In organic synthesis, this compound has been used to create boron-containing stilbene derivatives with potential applications in medicinal chemistry. Das et al. (2015) synthesized novel derivatives, highlighting their potential use in developing new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, & Hosmane, 2015).
Molecular Solar Thermal Energy Storage
The compound has also found applications in the field of molecular solar thermal (MOST) energy storage. Schulte and Ihmels (2022) synthesized borylated norbornadienes, including derivatives of this compound, for use in Suzuki–Miyaura coupling reactions, demonstrating its potential in the development of solar thermal energy storage systems (Schulte & Ihmels, 2022).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXKOBTZOWRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1130490-92-4 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)
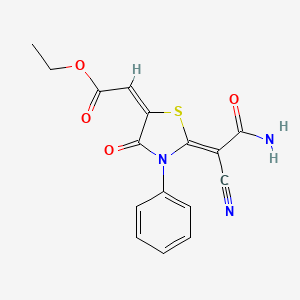
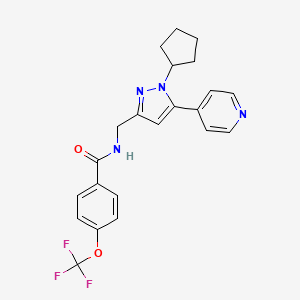

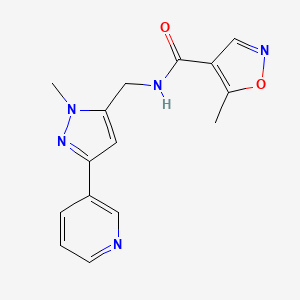
![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

![3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2777561.png)
![(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2777563.png)


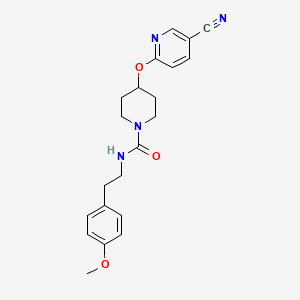
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
